molecular formula C19H25N3O3 B2643780 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-diethoxybenzamide CAS No. 2034634-09-6

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-diethoxybenzamide

Cat. No.: B2643780
CAS No.: 2034634-09-6
M. Wt: 343.427
InChI Key: OIYMOWYHDSNOPU-UHFFFAOYSA-N
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Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-diethoxybenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzamide core with diethoxy substitutions at the 3 and 4 positions, and an imidazole ring attached via a cyclopropyl group. Its distinct molecular architecture makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-diethoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 2-(2-cyclopropyl-1H-imidazol-1-yl)ethanamine. This intermediate is then reacted with 3,4-diethoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in halogenated derivatives of the original compound.

Scientific Research Applications

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-diethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets within biological systems. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in gene expression and protein function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-diethoxybenzamide can be compared with other similar compounds, such as:

    N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cinnamamide: Shares a similar imidazole and cyclopropyl structure but differs in the benzamide substitution pattern.

    N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide: Similar core structure with different substituents on the benzamide ring.

    N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a benzamide moiety.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-3-24-16-8-7-15(13-17(16)25-4-2)19(23)21-10-12-22-11-9-20-18(22)14-5-6-14/h7-9,11,13-14H,3-6,10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYMOWYHDSNOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCN2C=CN=C2C3CC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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